2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is a complex organic compound that features both an oxazole and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzofuran moiety. The final step involves the formation of the acetamide linkage.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Benzofuran Moiety Introduction: The benzofuran ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.
Acetamide Linkage Formation: The final step involves the coupling of the oxazole and benzofuran intermediates through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzofuran moiety to form quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxyphenyl)methyl]acetamide
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide lies in its specific combination of the oxazole and benzofuran moieties, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide |
InChI |
InChI=1S/C16H20N2O4/c1-10-12(11(2)22-18-10)8-15(19)17-9-16(20)6-3-4-14-13(16)5-7-21-14/h5,7,20H,3-4,6,8-9H2,1-2H3,(H,17,19) |
InChI Key |
IGXRTYXCFDPJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCCC3=C2C=CO3)O |
Origin of Product |
United States |
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